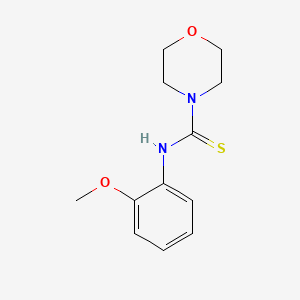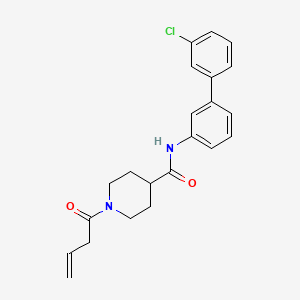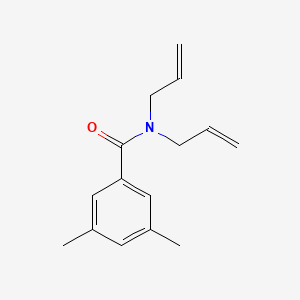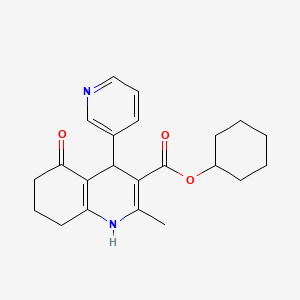
N-(2-methoxyphenyl)-4-morpholinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxyphenyl)-4-morpholinecarbothioamide, also known as AG490, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. AG490 was first synthesized in 1994 by researchers at the University of California, San Francisco, and has since been used in numerous scientific studies to investigate its mechanism of action and potential therapeutic benefits.
Mecanismo De Acción
N-(2-methoxyphenyl)-4-morpholinecarbothioamide inhibits the activity of tyrosine kinases by binding to the ATP-binding site on the kinase and preventing the transfer of phosphate groups to target proteins. This results in the inhibition of downstream signaling pathways and cellular processes such as cell proliferation and survival. N-(2-methoxyphenyl)-4-morpholinecarbothioamide has also been shown to induce apoptosis in cancer cells by activating the caspase cascade and promoting the release of cytochrome c from the mitochondria.
Biochemical and Physiological Effects
N-(2-methoxyphenyl)-4-morpholinecarbothioamide has been shown to have several biochemical and physiological effects in various cell types and animal models. In cancer cells, N-(2-methoxyphenyl)-4-morpholinecarbothioamide has been shown to inhibit cell proliferation, induce apoptosis, and sensitize cells to radiation therapy. In animal models of inflammatory diseases such as rheumatoid arthritis and colitis, N-(2-methoxyphenyl)-4-morpholinecarbothioamide has been shown to reduce inflammation and improve disease symptoms. In animal models of neurological disorders such as Parkinson's disease and traumatic brain injury, N-(2-methoxyphenyl)-4-morpholinecarbothioamide has been shown to protect neurons from damage and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(2-methoxyphenyl)-4-morpholinecarbothioamide is its specificity for tyrosine kinases, which allows for targeted inhibition of specific signaling pathways and cellular processes. N-(2-methoxyphenyl)-4-morpholinecarbothioamide is also relatively easy to synthesize and purify, which makes it a cost-effective tool for laboratory experiments. However, one limitation of N-(2-methoxyphenyl)-4-morpholinecarbothioamide is its potential toxicity at high concentrations, which can limit its use in vivo. Additionally, N-(2-methoxyphenyl)-4-morpholinecarbothioamide has been shown to have off-target effects on other cellular processes, which can complicate interpretation of experimental results.
Direcciones Futuras
There are several potential future directions for research on N-(2-methoxyphenyl)-4-morpholinecarbothioamide. One area of interest is the development of more potent and selective inhibitors of specific tyrosine kinases, which could have therapeutic applications in various diseases. Another area of interest is the investigation of the potential role of N-(2-methoxyphenyl)-4-morpholinecarbothioamide in regulating immune function and inflammation, which could have implications for the treatment of autoimmune and inflammatory diseases. Additionally, further studies are needed to investigate the potential use of N-(2-methoxyphenyl)-4-morpholinecarbothioamide in combination with other therapies, such as radiation therapy or chemotherapy, to improve treatment outcomes in cancer patients.
Métodos De Síntesis
The synthesis of N-(2-methoxyphenyl)-4-morpholinecarbothioamide involves the reaction of 2-methoxyaniline with carbon disulfide and sodium hydroxide to form 2-methoxyphenyl isothiocyanate, which is then reacted with morpholine to produce N-(2-methoxyphenyl)-4-morpholinecarbothioamide. The reaction is typically carried out in a solvent such as dimethyl sulfoxide or ethanol, and the product is purified using techniques such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
N-(2-methoxyphenyl)-4-morpholinecarbothioamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammatory diseases, and neurological disorders. It has been shown to inhibit the activity of several different tyrosine kinases, including Janus kinase 2 (JAK2), which is involved in cytokine signaling and immune function. N-(2-methoxyphenyl)-4-morpholinecarbothioamide has also been shown to inhibit the activity of epidermal growth factor receptor (EGFR) and platelet-derived growth factor receptor (PDGFR), which are involved in cell proliferation and survival.
Propiedades
IUPAC Name |
N-(2-methoxyphenyl)morpholine-4-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2S/c1-15-11-5-3-2-4-10(11)13-12(17)14-6-8-16-9-7-14/h2-5H,6-9H2,1H3,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGDUMRUJGHBCRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=S)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)morpholine-4-carbothioamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methyl-6-(1-piperidinyl)-2-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B5143685.png)
![N-{4-[({4-[6-({4-[(2-thienylcarbonyl)amino]benzoyl}amino)-1H-benzimidazol-2-yl]phenyl}amino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5143709.png)

![9-[3-(2-fluorophenoxy)propyl]-9H-carbazole](/img/structure/B5143719.png)
![4-[2-chloro-5-(trifluoromethyl)phenyl]-10-(diphenylmethylene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5143723.png)

![5-{3-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5143732.png)

![N-allyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride](/img/structure/B5143753.png)
![{1,3-dimethyl-8-[(2-methylphenyl)amino]-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetic acid](/img/structure/B5143757.png)
![N-methyl-4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}-N-[1-(2-pyridinyl)ethyl]butanamide](/img/structure/B5143759.png)
![N-{4-[(ethylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide](/img/structure/B5143767.png)
![5-(1,3-benzodioxol-4-ylmethyl)-3-(3-methoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5143772.png)
![3-chloro-N-(2-methoxyethyl)-4-[(1-methyl-4-piperidinyl)oxy]benzamide](/img/structure/B5143775.png)